molecular formula C21H16Cl2N4O3 B11509747 6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11509747
M. Wt: 443.3 g/mol
InChI Key: UQHWYIWNKARGAT-UHFFFAOYSA-N
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Description

6-AMINO-4-(3,5-DICHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3,5-DICHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Cyclization to form the pyran ring: This step often involves the use of aldehydes or ketones in the presence of a base or acid catalyst.

    Functional group modifications: Introduction of amino, methoxy, and dichloro groups through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for cyclization reactions.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Some pyranopyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical studies.

Medicine

    Drug Development: Due to their biological activities, these compounds are investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3,5-DICHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific biological activity being studied. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-DICHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE
  • 6-AMINO-4-(3,5-DICHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE

Uniqueness

6-AMINO-4-(3,5-DICHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substitution pattern and the presence of both pyrano and pyrazole rings, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H16Cl2N4O3

Molecular Weight

443.3 g/mol

IUPAC Name

6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16Cl2N4O3/c1-28-12-5-3-10(4-6-12)18-17-16(13-7-11(22)8-15(23)19(13)29-2)14(9-24)20(25)30-21(17)27-26-18/h3-8,16H,25H2,1-2H3,(H,26,27)

InChI Key

UQHWYIWNKARGAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=CC(=C4)Cl)Cl)OC

Origin of Product

United States

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